2-BROMO-N-BUTYLACETAMIDE

Catalog No.
S728504
CAS No.
67056-04-6
M.F
C6H12BrNO
M. Wt
194.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-BROMO-N-BUTYLACETAMIDE

CAS Number

67056-04-6

Product Name

2-BROMO-N-BUTYLACETAMIDE

IUPAC Name

2-bromo-N-butylacetamide

Molecular Formula

C6H12BrNO

Molecular Weight

194.07 g/mol

InChI

InChI=1S/C6H12BrNO/c1-2-3-4-8-6(9)5-7/h2-5H2,1H3,(H,8,9)

InChI Key

FSIWKWBJLWSJFJ-UHFFFAOYSA-N

SMILES

CCCCNC(=O)CBr

Canonical SMILES

CCCCNC(=O)CBr

Application in Proteomics Research

Scientific Field: Proteomics

Summary of the Application: 2-Bromo-N-butylacetamide is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure and in the study of biochemical processes involving proteins.

Reaction with Olefins

Scientific Field: Organic Chemistry

Summary of the Application: 2-Bromo-N-butylacetamide has been studied in the reaction with olefins . This reaction leads to the formation of 2-bromo-N-bromoacetimidates, a new class of compounds .

Methods of Application: The reaction involves a free radical reaction of N-bromoacetamide with itself to form N,N-dibromoacetamide (NDBA), followed by ionic addition of NDBA to the double bond .

Results or Outcomes: The stoichiometry of the reaction is: olefin + 2 NBA + adduct + acetamide .

Use in Biochemical Research

Scientific Field: Biochemistry

Summary of the Application: 2-Bromo-N-butylacetamide is used in biochemical research . Biochemistry involves the study of chemical processes within and relating to living organisms. This compound could be used in various biochemical analyses and experiments.

2-Bromo-N-butylacetamide is an organic compound characterized by the molecular formula C6H12BrNOC_6H_{12}BrNO and a molecular weight of approximately 194.07 g/mol. This compound features a bromine atom bonded to the second carbon of the acetamide group, with a butyl group attached to the nitrogen atom. The structure of 2-Bromo-N-butylacetamide contributes to its unique chemical properties, making it valuable in various synthetic applications and research contexts. Its reactivity is primarily attributed to the presence of the bromine atom, which acts as a good leaving group in

Due to the lack of specific research on 2-bromo-N-butyl-acetamide, it's important to consider general safety principles when handling unknown organic compounds. This includes:

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Working in a well-ventilated fume hood.
  • Consulting safety data sheets (SDS) for similar compounds if available.
, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by a variety of nucleophiles, such as hydroxide ions, alkoxides, or amines, leading to the formation of new amides or other derivatives.
  • Reduction: The carbonyl group in the acetamide can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed, yielding a carboxylic acid and an amine.

These reactions highlight the versatility of 2-Bromo-N-butylacetamide as a building block in organic synthesis.

The synthesis of 2-Bromo-N-butylacetamide typically involves bromination of N-butylacetamide. Common methods include:

  • Bromination Reaction: N-butylacetamide is treated with bromine (Br₂) or N-bromosuccinimide (NBS) in an inert solvent such as dichloromethane or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures.

The general reaction can be represented as follows:

N butylacetamide+Br22 Bromo N butylacetamide+HBr\text{N butylacetamide}+\text{Br}_2\rightarrow \text{2 Bromo N butylacetamide}+\text{HBr}

This method effectively introduces the bromine atom into the acetamide structure.

2-Bromo-N-butylacetamide finds utility in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating various transformations due to its reactive functional groups.
  • Medicinal Chemistry: It is utilized as a building block for developing pharmaceuticals and bioactive compounds. Its structural features may contribute to interactions with biological systems .
  • Material Science: The compound's functional groups may also be useful in designing materials with specific properties, particularly those involving hydrogen bonding and steric effects.

Research on interaction studies involving 2-Bromo-N-butylacetamide focuses on its reactivity with different nucleophiles and electrophiles. These studies help elucidate its potential roles in drug development and biological systems. The unique structure allows it to interact with various molecular targets, influencing its efficacy and applications in medicinal chemistry .

Several compounds share structural similarities with 2-Bromo-N-butylacetamide, each possessing unique characteristics that influence their reactivity and applications:

Compound NameMolecular FormulaUnique Features
N-butylacetamideC5H11NOC_5H_{11}NOLacks bromine; more stable
2-Bromo-N,N-dibutylacetamideC10H20BrNOC_{10}H_{20}BrNOContains two butyl groups; higher molecular weight
2-Chloro-N-butylacetamideC6H12ClNOC_6H_{12}ClNOChlorine instead of bromine; different reactivity

These comparisons illustrate how variations in halogen substitution and alkyl group size affect reactivity and potential applications, highlighting the uniqueness of 2-Bromo-N-butylacetamide as a versatile compound in synthetic chemistry .

XLogP3

1.2

Wikipedia

Acetamide, 2-bromo-N-butyl-

Dates

Modify: 2023-08-15

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